Dimethyl 4,4'-stilbenedicarboxylate
Overview
Description
Dimethyl 4,4’-stilbenedicarboxylate is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . It is a derivative of stilbene, characterized by the presence of two carboxylate ester groups attached to the stilbene backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethyl 4,4’-stilbenedicarboxylate typically involves the acetylation of 4,4’-bis(methoxycarbonyl)benzoin to form 4,4’-bis(methoxycarbonyl)benzoin acetate. This intermediate is then selectively reduced with hydrogen to yield 1,2-bis(4-methoxycarbonylphenyl)ethanol. The final step involves either dehydration or acetylation followed by pyrolysis to produce dimethyl 4,4’-stilbenedicarboxylate .
Industrial Production Methods
In industrial settings, the synthesis of dimethyl 4,4’-stilbenedicarboxylate is carried out under controlled conditions to ensure high yield and purity. The hydrogenation step is typically performed at temperatures between 50°C and 70°C in the presence of a palladium catalyst, with ethanol, methanol, or n-propanol as solvents .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-stilbenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces 4,4’-stilbenedicarboxylic acid.
Reduction: Yields 4,4’-stilbenedimethanol.
Substitution: Results in various substituted stilbene derivatives.
Scientific Research Applications
Dimethyl 4,4’-stilbenedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-stilbenedicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Another ester derivative of benzene dicarboxylic acid, used in polymer production.
Dimethyl isophthalate: Similar in structure but with carboxylate groups in different positions on the benzene ring.
Dimethyl phthalate: A phthalate ester used as a plasticizer.
Uniqueness
Dimethyl 4,4’-stilbenedicarboxylate is unique due to its stilbene backbone, which imparts distinct photophysical properties and reactivity compared to other benzene dicarboxylate esters. This uniqueness makes it valuable in applications requiring specific electronic and structural characteristics .
Properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-80-8 | |
Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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